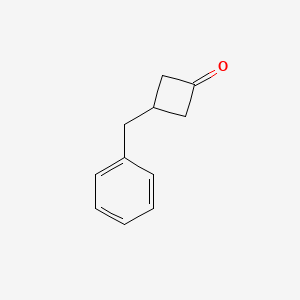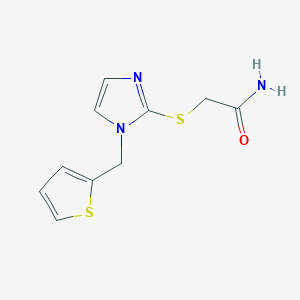
2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide, also known as TTA, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. TTA is a thiazolidinedione derivative and has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
- Derivatives of the compound have shown significant antibacterial activity, making them potential candidates for developing new antibacterial agents. For instance, research by Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives that exhibited notable antibacterial properties, highlighting the therapeutic potential of these compounds in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Activities
- Some derivatives have demonstrated anticancer activities. Duran and Demirayak (2012) synthesized derivatives that were tested against various human tumor cell lines, with some showing promising results against melanoma-type cell lines (Duran & Demirayak, 2012). This suggests potential applications in cancer therapy.
Optoelectronic Properties
- The compound's derivatives have been investigated for their optoelectronic properties, which could be useful in developing new materials for electronic applications. Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, indicating potential uses in electronic devices and materials (Camurlu & Guven, 2015).
Drug Development and Pharmacology
- Research into the pharmacological properties of these compounds includes investigating their potential as BACE1 inhibitors, which could have implications for treating Alzheimer's disease. Yan et al. (2017) conducted a study on derivatives as BACE1 inhibitors, providing insights into their potential therapeutic applications (Yan et al., 2017).
Mechanism of Action
Target of Action
Thiophene-based analogs, such as 2-((1-(thiophen-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug .
Result of Action
Given the wide range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-[1-(thiophen-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c11-9(14)7-16-10-12-3-4-13(10)6-8-2-1-5-15-8/h1-5H,6-7H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWBYJVKHWHRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=CN=C2SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)
![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)
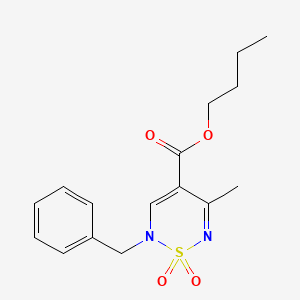
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2505595.png)
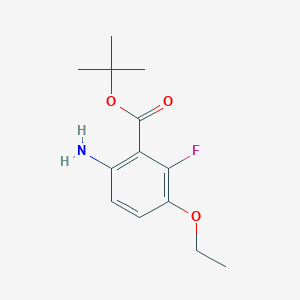
![Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2505597.png)


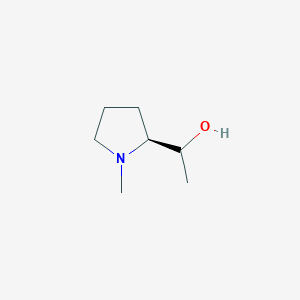
![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)
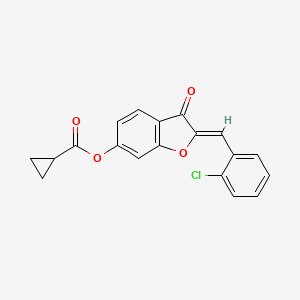
![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2505607.png)
